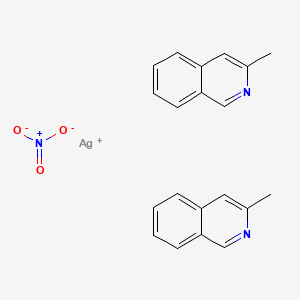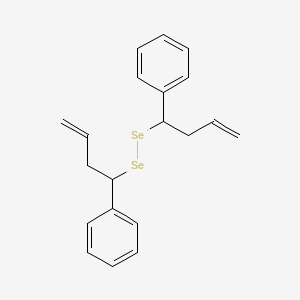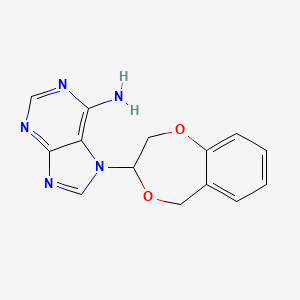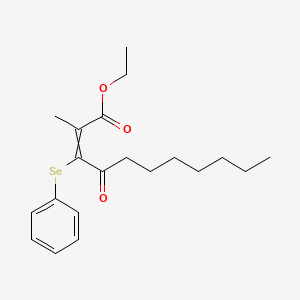![molecular formula C16H19NO2 B14180745 1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one CAS No. 918785-17-8](/img/structure/B14180745.png)
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an ethyl group, a quinolinone core, and a 3-methylbut-2-en-1-yloxy substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one typically involves multiple steps, including the formation of the quinolinone core and the introduction of the substituents. One common method involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acylating agent.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the 3-Methylbut-2-en-1-yloxy Group: This step involves the reaction of the quinolinone core with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst to form the desired ether linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with oxidized substituents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinolinone core or the substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a similar quinolinone core but different substituents, leading to variations in its chemical and biological properties.
3-Methylbut-2-enoic acid derivatives: These compounds share the 3-methylbut-2-en-1-yloxy group but have different core structures, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and the quinolinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918785-17-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-ethyl-3-(3-methylbut-2-enoxy)quinolin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-4-17-14-8-6-5-7-13(14)11-15(16(17)18)19-10-9-12(2)3/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
DVBCPEJGGXDBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)OCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)





![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
methanone](/img/structure/B14180722.png)

![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
